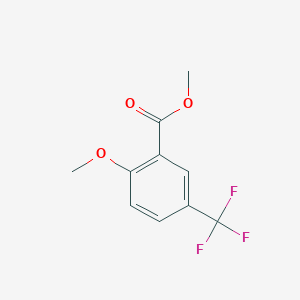

Methyl 2-methoxy-5-(trifluoromethyl)benzoate

Description

Properties

IUPAC Name |

methyl 2-methoxy-5-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-15-8-4-3-6(10(11,12)13)5-7(8)9(14)16-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWDFDEHWTMGSCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(F)(F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90443124 | |

| Record name | Methyl 2-methoxy-5-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177174-47-9 | |

| Record name | Methyl 2-methoxy-5-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Methyl 2-methoxy-5-(trifluoromethyl)benzoate

Abstract

This technical guide provides an in-depth exploration of Methyl 2-methoxy-5-(trifluoromethyl)benzoate, a key fluorinated building block in modern medicinal chemistry and materials science. The document offers a detailed, field-proven protocol for its synthesis via the esterification of 2-methoxy-5-(trifluoromethyl)benzoic acid. It delves into the mechanistic underpinnings of this transformation, providing a rationale for the procedural steps and reaction conditions. Furthermore, this guide outlines a comprehensive characterization workflow, detailing the expected spectroscopic and chromatographic data—including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—to ensure the structural integrity and purity of the synthesized compound. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous resource for the preparation and validation of this important chemical intermediate.

Introduction: The Significance of a Fluorinated Building Block

This compound (Figure 1) is an aromatic ester that has garnered significant interest in the fields of pharmaceutical and agrochemical research. Its utility stems from the unique combination of a methoxy (-OCH₃) and a trifluoromethyl (-CF₃) group on the benzene ring.

The trifluoromethyl group is a bioisostere of the methyl group but with profoundly different electronic properties. It is highly electron-withdrawing and lipophilic, characteristics that can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] The strategic placement of the methoxy group further modulates the electronic environment of the aromatic ring, influencing its reactivity and interaction with biological targets. Consequently, this compound serves as a valuable intermediate in the synthesis of a wide range of biologically active molecules.[3][4]

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and for ensuring safe handling and storage. The key properties of this compound are summarized in Table 1.

Table 1. Physicochemical Properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1736-83-0 |

| Molecular Formula | C₁₀H₉F₃O₃ |

| Molecular Weight | 234.17 g/mol [5] |

| Appearance | White to off-white solid or colorless oil |

| Melting Point | 30-34 °C (for the related nitrile)[4] |

| Boiling Point | Data not readily available |

| Solubility | Soluble in common organic solvents (e.g., methanol, dichloromethane, ethyl acetate) |

Synthesis of this compound

The most direct and widely employed method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 2-methoxy-5-(trifluoromethyl)benzoic acid. This precursor can be synthesized from commercially available starting materials.[6][7]

Overview of the Synthetic Strategy

The overall synthetic strategy involves two key transformations as depicted in the workflow below:

-

Synthesis of the Carboxylic Acid Precursor: This typically starts from a more readily available substituted aniline, such as 2-methoxy-5-(trifluoromethyl)aniline.[8][9][10]

-

Esterification: The resulting carboxylic acid is then esterified using methanol, commonly under acidic catalysis (Fischer-Speier esterification), to yield the final product.

Recommended Synthetic Protocol: Fischer-Speier Esterification

This protocol details the direct esterification of 2-methoxy-5-(trifluoromethyl)benzoic acid. This method is favored for its operational simplicity and the use of readily available and inexpensive reagents.

Materials and Reagents:

-

2-methoxy-5-(trifluoromethyl)benzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated, 98%)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexanes

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methoxy-5-(trifluoromethyl)benzoic acid (1.0 eq).

-

Solvent Addition: Add anhydrous methanol (10-20 mL per gram of carboxylic acid). Stir the mixture until the solid is fully dissolved.

-

Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring solution. The addition is exothermic and should be performed with caution.

-

Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude ester by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Mechanistic Insights

The Fischer-Speier esterification proceeds via a nucleophilic acyl substitution mechanism. The key steps are illustrated below:

-

Protonation of the Carbonyl Oxygen: The sulfuric acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This step is crucial as it activates the carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack.

-

Nucleophilic Attack by Methanol: A molecule of methanol, acting as the nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl group and eliminating a molecule of water.

-

Deprotonation: The protonated ester is then deprotonated (typically by another molecule of methanol or the conjugate base of the acid catalyst) to yield the final ester product and regenerate the acid catalyst.

The reaction is an equilibrium process.[11] To drive the reaction towards the product, an excess of the alcohol (methanol) is used, which also conveniently serves as the solvent.

Physicochemical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their chemical environments.

Table 2. Predicted ¹H NMR Data for this compound in CDCl₃.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.9 - 8.1 | d | 1H | Ar-H (ortho to -COOCH₃) |

| ~7.6 - 7.8 | dd | 1H | Ar-H (meta to -COOCH₃, ortho to -CF₃) |

| ~7.0 - 7.2 | d | 1H | Ar-H (ortho to -OCH₃) |

| ~3.9 | s | 3H | -OCH₃ (ester) |

| ~3.9 | s | 3H | -OCH₃ (ether) |

-

¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments in the molecule.

Table 3. Predicted ¹³C NMR Data for this compound in CDCl₃.

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester) |

| ~158 | Ar-C-OCH₃ |

| ~134 | Ar-C |

| ~128 (q) | Ar-C-CF₃ |

| ~125 (q) | -CF₃ |

| ~122 | Ar-C |

| ~115 | Ar-C |

| ~56 | -OCH₃ (ether) |

| ~52 | -OCH₃ (ester) |

Note: The quartet (q) splitting pattern for the carbons attached to and adjacent to the -CF₃ group is due to coupling with the fluorine atoms.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4. Key IR Absorptions for this compound.

| Wavenumber (cm⁻¹) | Functional Group |

| ~1730 | C=O stretch (ester) |

| ~1250 - 1300 | C-O stretch (ester and ether) |

| ~1100 - 1200 | C-F stretch (trifluoromethyl) |

| ~2950 - 3000 | C-H stretch (aromatic and methyl) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the expected molecular ion peak [M]⁺ would be observed at m/z = 234.17.

Chromatographic Analysis

Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of the synthesized compound. A pure sample should exhibit a single major peak in the chromatogram.

Safety, Handling, and Storage

As a matter of standard laboratory practice, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be conducted in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This guide has provided a comprehensive overview of the synthesis and characterization of this compound. The detailed Fischer-Speier esterification protocol, coupled with mechanistic insights and a thorough characterization workflow, offers researchers a reliable and practical framework for producing and validating this important fluorinated building block. The successful application of this guide will enable the scientific community to further explore the potential of this versatile intermediate in the development of novel pharmaceuticals and advanced materials.

References

- Supporting Information. Royal Society of Chemistry. [Link]

- The Royal Society of Chemistry. Supporting Information. [Link]

- The Royal Society of Chemistry. Visible-light-catalyzed sulfonylation reaction of aryl selenonium salt via electron donor-acceptor complex. [Link]

- PrepChem.com. Synthesis of 2-Methoxy-5-trifluoromethylbenzoic Acid. [Link]

- Google Patents.

- PubChem. 2-Methoxy-5-(trifluoromethyl)benzoic acid hydrazide. [Link]

- J&K Scientific. 2-Methoxy-5-(trifluoromethyl)benzoic acid | 4864-01-1. [Link]

- PubChem. Methyl 2-(trifluoromethyl)benzoate. [Link]

- Semantic Scholar. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and proces. [Link]

- Beilstein Journals. for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Trifluoromethylbenzonitriles: A Focus on 2-Methoxy-5-(trifluoromethyl)benzonitrile. [Link]

- Semantic Scholar. Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of Methyl 2-Methoxy-5-Sulfamoylbenzoate in Modern Pharmaceutical Manufacturing. [Link]

- MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

- International Journal of Scientific & Technology Research. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. [Link]

- ResearchGate. Direct esterification of α-methoxy-α-(trifluoromethyl)phenylacetic acid. [Link]

- Google Patents.

- ResearchGate. Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. [Link]

- PubChem. 2-Methoxy-5-methylsulfamoyl-benzoic acid methyl ester. [Link]

- PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

- ResearchGate. I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?. [Link]

- ScienceDirect. RIFM fragrance ingredient safety assessment, methyl o-methoxybenzoate, CAS registry number 606-45-1. [Link]

- Cefa Cilinas. Methyl-2-Methoxy-5-Sulfamoyl Benzoate Manufacturers, Suppliers & Exporters. [Link]

- SciELO. técnicas de mineração de dados em educação híbrida desenvolvida segundo a abordagem ccs. [Link]

- ESCUELA POLITÉCNICA NACIONAL. CD-5911.pdf. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. 2-Methoxy-5-(trifluoromethyl)benzohydrazide | C9H9F3N2O2 | CID 152466978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. jk-sci.com [jk-sci.com]

- 8. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 9. 2-Methoxy-5-(trifluoromethyl)aniline (349-65-5) at Nordmann - nordmann.global [nordmann.global]

- 10. scbt.com [scbt.com]

- 11. ijstr.org [ijstr.org]

- 12. rsc.org [rsc.org]

A Technical Guide to the Spectroscopic Characterization of Methyl 2-methoxy-5-(trifluoromethyl)benzoate

This guide provides an in-depth analysis of the spectroscopic data for Methyl 2-methoxy-5-(trifluoromethyl)benzoate, a compound of interest in pharmaceutical and materials science research. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this molecule. The methodologies described herein are grounded in established analytical chemistry principles to ensure data integrity and reproducibility.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique substitution pattern on the benzene ring, which gives rise to a distinct spectroscopic fingerprint. The electron-withdrawing trifluoromethyl group and the electron-donating methoxy group, in conjunction with the methyl ester, create a nuanced electronic environment that is clearly discernible in its NMR, IR, and MS spectra. Understanding these spectral features is paramount for confirming the identity and purity of the compound in various research and development applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the molecular framework.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons and the two methyl groups. The chemical shifts are influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.90 | d | 1H | H-6 |

| ~7.75 | dd | 1H | H-4 |

| ~7.10 | d | 1H | H-3 |

| 3.95 | s | 3H | OCH₃ (ester) |

| 3.90 | s | 3H | OCH₃ (ether) |

-

Rationale for Assignments: The proton at the H-6 position is expected to be the most downfield-shifted aromatic proton due to the deshielding effects of the adjacent ester and the para-trifluoromethyl group. The H-4 proton will likely appear as a doublet of doublets due to coupling with both H-3 and H-6. The H-3 proton, shielded by the adjacent methoxy group, should appear at the most upfield position in the aromatic region. The two methoxy groups will appear as sharp singlets.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide a map of the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (ester) |

| ~158 | C-2 (Ar-OCH₃) |

| ~134 | C-5 (Ar-CF₃) |

| ~128 (q, J ≈ 33 Hz) | C-4 |

| ~125 | C-6 |

| ~123 (q, J ≈ 272 Hz) | CF₃ |

| ~115 | C-1 |

| ~113 | C-3 |

| 52.5 | OCH₃ (ester) |

| 56.0 | OCH₃ (ether) |

-

Rationale for Assignments: The carbonyl carbon of the ester will be the most downfield signal. The carbon attached to the trifluoromethyl group (C-5) and the trifluoromethyl carbon itself will exhibit characteristic quartet splitting due to C-F coupling. The carbon attached to the ether methoxy group (C-2) will be significantly downfield. The remaining aromatic carbons can be assigned based on their substitution and expected electronic environment.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural interpretation.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at a constant temperature, typically 298 K.

-

Use a standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Employ a proton-decoupled pulse sequence (e.g., zgpg30).

-

Use a 30° pulse angle and a relaxation delay of 2 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).

NMR Acquisition and Processing Workflow

Caption: Workflow for FTIR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z | Proposed Fragment |

| 234 | [M]⁺ (Molecular Ion) |

| 203 | [M - OCH₃]⁺ |

| 175 | [M - COOCH₃]⁺ |

| 145 | [M - COOCH₃ - CF]⁺ |

-

Rationale for Fragmentation: The molecular ion peak is expected at m/z 234. Common fragmentation pathways for methyl benzoates include the loss of the methoxy radical (-OCH₃) and the entire methoxycarbonyl radical (-COOCH₃). Further fragmentation of the trifluoromethyl-substituted aromatic ring can also be expected.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds. For direct infusion, dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule.

-

Instrumentation: Utilize a mass spectrometer capable of high-resolution measurements (e.g., a Time-of-Flight or Orbitrap analyzer) to determine the exact mass and elemental composition.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

Mass Spectrometry Workflow

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of this compound. The predicted data and the outlined experimental protocols in this guide serve as a valuable resource for researchers and scientists involved in the synthesis, purification, and characterization of this compound. Adherence to these methodologies will ensure the generation of high-quality, reliable data essential for advancing scientific research and drug development.

References

-

General Principles of NMR Spectroscopy

- Title: Introduction to Spectroscopy

- Source: Cengage Learning

-

URL: [Link]

-

Standard Operating Procedures for NMR

- Title: Standard Oper

- Source: University of California, Berkeley - College of Chemistry

-

URL: [Link]

-

Interpretation of Infrared Spectra

- Title: Interpreting Infrared Spectra: A Practical Approach

- Source: Wiley

-

URL: [Link]

-

Mass Spectrometry Principles and Applications

- Title: Mass Spectrometry: Principles and Applic

- Source: Royal Society of Chemistry

-

URL: [Link]

-

Spectroscopic Data for Related Compounds

- Title: PubChem D

- Source: National Center for Biotechnology Inform

-

URL: [Link]

physical and chemical properties of Methyl 2-methoxy-5-(trifluoromethyl)benzoate

An In-depth Technical Guide to Methyl 2-methoxy-5-(trifluoromethyl)benzoate

Introduction: Unveiling a Key Synthetic Building Block

This compound (CAS No: 177174-47-9) is an aromatic ester of significant interest in the fields of medicinal chemistry and advanced material science.[1] Its structure is characterized by a benzene ring substituted with three key functional groups: a methyl ester, a methoxy group, and a trifluoromethyl group. This unique combination of an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group imparts a distinct electronic profile and reactivity, making it a valuable intermediate in the synthesis of complex molecules.

The trifluoromethyl (-CF₃) moiety, in particular, is a cornerstone of modern drug design. Its inclusion in a molecular scaffold can dramatically enhance critical pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] Consequently, this compound serves as a crucial starting material for researchers and drug development professionals aiming to create novel therapeutic agents and high-performance materials.[4] This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic profile, synthesis, and safe handling protocols.

Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are critical for its application in synthetic chemistry, dictating choices for solvents, reaction conditions, and purification methods. The properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 177174-47-9 | [1] |

| Molecular Formula | C₁₀H₉F₃O₃ | Inferred from Name |

| Molecular Weight | 234.17 g/mol | [5][6] |

| Appearance | White to off-white powder or solid | [2] (for a similar compound) |

| Melting Point | Data not available; the related 2-Methoxy-5-(trifluoromethyl)benzonitrile melts at 30-34°C | [2] |

| Boiling Point | Data not available; the isomeric Methyl 2-(trifluoromethyl)benzoate boils at 105°C/25 mmHg | [4] |

| Density | Data not available; the isomeric Methyl 2-(trifluoromethyl)benzoate has a density of 1.31 g/cm³ | [4] |

| Solubility | Expected to be soluble in common organic solvents like alcohols, ethers, and chlorinated solvents. Slightly soluble in water. | [7] (for a similar compound) |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for verifying the identity, structure, and purity of a synthesized compound. While a publicly available, peer-reviewed spectrum for this specific molecule is not available, its structure allows for a robust prediction of its spectral features based on established principles.

¹H NMR Spectroscopy (Predicted)

In a ¹H NMR spectrum (typically run in CDCl₃), the following proton signals are expected:

-

Methoxy Group (-OCH₃): A sharp singlet at approximately 3.9 ppm, integrating to 3 protons.

-

Ester Methyl Group (-COOCH₃): A sharp singlet, also around 3.9 ppm, integrating to 3 protons. The exact chemical shifts of the two methyl singlets would be distinct.

-

Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (approx. 7.0-8.0 ppm). Due to their positions relative to the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group, they will exhibit a complex splitting pattern.

-

The proton at C6 (ortho to the methoxy group) would likely be the most upfield.

-

The proton at C4 (ortho to the trifluoromethyl group) would be further downfield.

-

The proton at C3 (ortho to both the ester and methoxy groups) would also be significantly downfield.

-

¹³C NMR Spectroscopy (Predicted)

A proton-decoupled ¹³C NMR spectrum is expected to show 10 distinct signals, corresponding to each unique carbon atom in the molecule:

-

Methyl Carbons: Two signals in the upfield region (50-60 ppm) for the methoxy and ester methyl carbons.

-

Aromatic Carbons: Six signals in the aromatic region (110-160 ppm). The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The carbon attached to the trifluoromethyl group will also be significantly deshielded.

-

Carbonyl Carbon: A signal in the downfield region (165-175 ppm) corresponding to the ester carbonyl carbon.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum provides key information about the functional groups present:

-

C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.

-

C-O Stretch (Ester & Ether): Strong bands in the 1100-1300 cm⁻¹ region.

-

C-F Stretch (Trifluoromethyl): Strong, characteristic absorption bands typically found in the 1000-1200 cm⁻¹ region.

-

C-H Stretch (Aromatic & Aliphatic): Signals just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic methyl groups).

Mass Spectrometry (MS) (Predicted)

In an Electron Ionization (EI) mass spectrum, the key peaks would be:

-

Molecular Ion (M⁺): A peak at m/z = 234.17, corresponding to the molecular weight of the compound.

-

Key Fragments: Expect to see fragmentation patterns corresponding to the loss of key groups, such as:

-

Loss of a methoxy radical (-OCH₃) from the ester: [M-31]⁺

-

Loss of a methyl radical (-CH₃) from the ether: [M-15]⁺

-

Loss of the trifluoromethyl group (-CF₃): [M-69]⁺

-

Synthesis and Reactivity

Synthetic Pathway

This compound is typically synthesized from its corresponding carboxylic acid, 2-methoxy-5-(trifluoromethyl)benzoic acid. A common and straightforward method is the Fischer esterification.

This process involves refluxing the carboxylic acid in an excess of methanol with a catalytic amount of a strong acid, such as sulfuric acid. The reaction is an equilibrium process, and using excess methanol helps drive it towards the product side.

Chemical Reactivity

The reactivity of this compound is governed by its functional groups:

-

Ester Group: The ester is susceptible to hydrolysis under acidic or basic conditions to yield the parent carboxylic acid and methanol. It can also undergo transesterification with other alcohols.

-

Aromatic Ring: The trifluoromethyl group is a powerful deactivating and meta-directing group for electrophilic aromatic substitution. Conversely, the methoxy group is an activating and ortho-, para-directing group. The interplay of these two opposing electronic effects makes the regioselectivity of substitution reactions on the ring complex and highly dependent on reaction conditions.

-

Trifluoromethyl Group: This group is generally very stable and unreactive under most standard organic reaction conditions.

Applications in Research and Drug Development

The primary value of this compound is as a versatile intermediate for introducing a trifluoromethylated methoxy-benzoyl scaffold into larger molecules.

-

Pharmaceuticals: The trifluoromethyl group is known to block metabolic hotspots and can deactivate aromatic rings, which are common strategies for reducing drug metabolism, increasing the biological half-life, and ultimately lowering the required dosage.[3] This makes the compound an attractive building block for synthesizing new drug candidates for a wide range of therapeutic areas.[3][4]

-

Fine Chemicals and Materials Science: The unique electronic properties conferred by the trifluoromethyl group can be leveraged in the synthesis of specialty chemicals, agrochemicals, and advanced polymers where properties like thermal stability and chemical resistance are desired.[2][4]

Safety and Handling

-

Hazards: The parent acid is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][9] It is prudent to assume this ester derivative carries similar risks.

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including:

-

Chemical-resistant gloves (e.g., nitrile).

-

Safety glasses or goggles.

-

A lab coat.[10]

-

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[8]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.[11]

-

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.

Appendix: Standard Experimental Protocols

The following are generalized, step-by-step methodologies for the spectroscopic analysis of this compound.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

¹H NMR Acquisition:

-

Acquire the spectrum at a standard temperature (e.g., 298 K).

-

Use a standard pulse sequence with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover a range from -1 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover a range from 0 to 220 ppm.

-

Accumulate a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing to TMS.[12]

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: A standard GC-MS system with an Electron Ionization (EI) source.

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Method:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC.

-

Use a suitable capillary column (e.g., a non-polar DB-5ms).

-

Run a temperature program that starts at a low temperature (e.g., 50°C) and ramps up to a high temperature (e.g., 250°C) to ensure elution of the compound.

-

-

MS Data Acquisition:

-

Set the ionization energy to a standard 70 eV.

-

Scan a mass-to-charge (m/z) range from approximately 40 to 300 amu.

-

-

Data Analysis: Identify the peak corresponding to the compound in the gas chromatogram. Analyze the mass spectrum of that peak to find the molecular ion and compare the fragmentation pattern to predicted values.[13]

References

-

PubChem. Methyl 2-(trifluoromethyl)benzoate. National Center for Biotechnology Information. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

Chemcia Scientific, LLC. MATERIAL SAFETY DATA SHEET. Available at: [Link]

-

PubChem. 2-Methoxy-5-methylsulfamoyl-benzoic acid methyl ester. National Center for Biotechnology Information. Available at: [Link]

-

The Good Scents Company. caprylhydroxamic acid, 7377-03-9. Available at: [Link]

-

LookChem. Caprylohydroxamic Acid CAS 7377-03-9. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Trifluoromethylbenzonitriles: A Focus on 2-Methoxy-5-(trifluoromethyl)benzonitrile. (2026-01-17). Available at: [Link]

-

CAS Common Chemistry. (-)-L-Proline methyl ester. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of Methyl 2-Methoxy-5-Sulfamoylbenzoate in Modern Pharmaceutical Manufacturing. Available at: [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

-

Semantic Scholar. Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Available at: [Link]

-

CAS Common Chemistry. Octanohydroxamic acid. Available at: [Link]

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019-10-15). Available at: [Link]

-

PrepChem.com. Synthesis of 2-Methoxy-5-trifluoromethylbenzoic Acid. Available at: [Link]

- Google Patents. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.

-

ChemBK. Methyl 2-methoxy-5-nitrobenzoate. (2024-04-09). Available at: [Link]

-

PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025-07-18). Available at: [Link]

-

Loba Chemie. METHYL-2-METHOXY-5-SULFAMOYL BENZOATE MSDS. (2018-07-26). Available at: [Link]

-

Farnell. DOW CORNING(R) 1-2577 CONFORMAL COATING. (2017-09-13). Available at: [Link]

-

University of Wisconsin. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Available at: [Link]

-

Cefa Cilinas. Methyl-2-Methoxy-5-Sulfamoyl Benzoate Manufacturers, Suppliers & Exporters. Available at: [Link]

Sources

- 1. Methyl2-methoxy-5-(trifluoromethyl)benzoate CAS#: 177174-47-9 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Methyl 3-methyl-5-(trifluoromethyl)benzoate synthesis - chemicalbook [chemicalbook.com]

- 6. 1261650-22-9|Methyl 3-methyl-5-(trifluoromethoxy)benzoate|BLD Pharm [bldpharm.com]

- 7. chembk.com [chembk.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. echemi.com [echemi.com]

- 10. chemcia.com [chemcia.com]

- 11. fishersci.com [fishersci.com]

- 12. benchchem.com [benchchem.com]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

A Technical Guide to the Solubility Profile of Methyl 2-methoxy-5-(trifluoromethyl)benzoate

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 2-methoxy-5-(trifluoromethyl)benzoate, a compound of interest in synthetic chemistry and drug development. Lacking extensive published empirical data, this document establishes a theoretical solubility framework based on first principles of molecular structure, polarity, and intermolecular forces. We present a detailed, field-proven experimental protocol for the quantitative determination of its solubility in common organic solvents, designed to yield reliable and reproducible data for researchers. This guide serves as a foundational resource for scientists and professionals requiring a deep understanding of this compound's behavior in solution to facilitate process development, purification, and formulation.

Introduction: The Imperative of Solubility Data

This compound is a substituted aromatic ester with functional groups that make it a valuable intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. The successful execution of synthetic reactions, product isolation, purification via crystallization, and formulation of active pharmaceutical ingredients (APIs) is fundamentally dependent on a precise understanding of a compound's solubility. Solubility dictates the choice of reaction media, determines the efficiency of extraction and crystallization processes, and influences the bioavailability of a potential drug substance. This guide provides both a predictive assessment and a robust experimental framework for characterizing the solubility of this specific molecule.

Molecular Structure and Predicted Solubility

The solubility of a compound is governed by its molecular structure and the resulting intermolecular forces it can establish with a solvent. The widely applied principle of "like dissolves like" serves as our primary predictive tool.[1][2]

The structure of this compound incorporates several key functional domains:

-

Aromatic Benzene Ring: A large, non-polar core that favors interactions with non-polar solvents.

-

Trifluoromethyl Group (-CF₃): A potent electron-withdrawing group that is highly lipophilic (fat-soluble) and contributes significantly to the molecule's non-polar character. It does not participate in hydrogen bonding.

-

Methyl Ester Group (-COOCH₃): A polar functional group with two oxygen atoms that can act as hydrogen bond acceptors.

-

Methoxy Group (-OCH₃): A moderately polar ether linkage that can also serve as a hydrogen bond acceptor.

Collectively, the large non-polar surface area of the benzene ring and the lipophilic -CF₃ group dominate the molecule's character, suggesting it will be poorly soluble in water but readily soluble in many organic solvents.[3] The polar ester and methoxy groups will enhance solubility in solvents of intermediate polarity.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Non-Polar | Hexane, Toluene, Cyclohexane | Moderate to Good | The non-polar aromatic ring and lipophilic -CF₃ group will interact favorably with non-polar solvents via van der Waals forces. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | High | These solvents offer a balance of polarity to interact with the ester and methoxy groups via dipole-dipole forces, without the strong hydrogen-bonding network that would hinder dissolution. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Good to High | The solvent's hydroxyl group can act as a hydrogen bond donor to the oxygen atoms of the ester and methoxy groups, facilitating solvation. |

| Aqueous | Water | Very Low / Insoluble | The molecule's large, non-polar structure and inability to donate hydrogen bonds prevent it from effectively disrupting the strong hydrogen-bonding network of water.[4] |

Experimental Protocol for Quantitative Solubility Determination

To move beyond theoretical prediction, empirical measurement is essential. The following protocol describes a robust, self-validating gravimetric method for determining the solubility of this compound at a controlled temperature.

Objective

To quantitatively determine the solubility of this compound in a selected range of organic solvents at 25 °C, expressed in mg/mL.

Materials and Equipment

-

Solute: this compound (purity >98%)

-

Solvents: HPLC-grade Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Methanol

-

Equipment: Analytical balance (±0.1 mg precision), temperature-controlled shaker or stir plate, 10 mL screw-cap vials, centrifuge, 1 mL syringes, 0.22 µm PTFE syringe filters, pre-weighed glass vials for evaporation.

Step-by-Step Methodology

-

Preparation of Slurry:

-

Add approximately 5 mL of a chosen solvent to a 10 mL screw-cap vial.

-

Add an excess of this compound to the vial (e.g., 500 mg). The presence of undissolved solid is essential to ensure saturation.

-

Causality: Adding a clear excess of solid solute ensures that the solution reaches its thermodynamic equilibrium saturation point.

-

-

Equilibration:

-

Securely cap the vial and place it in a temperature-controlled shaker set to 25 °C.

-

Agitate the slurry at a constant, vigorous rate for 24 hours.

-

Causality: A 24-hour period is typically sufficient for most organic compounds to reach solubility equilibrium. Constant temperature is critical as solubility is temperature-dependent.[2]

-

-

Phase Separation:

-

After 24 hours, remove the vial and let it stand for 1-2 hours in a temperature-controlled bath to allow the excess solid to settle.

-

Centrifuge the vial at 3000 rpm for 10 minutes to pellet the remaining solid.

-

Causality: This step is crucial for separating the saturated liquid phase from the undissolved solid. Failure to do so is the most common source of error, leading to an overestimation of solubility.

-

-

Sample Collection and Filtration:

-

Carefully draw approximately 1 mL of the clear supernatant into a syringe, avoiding any disturbance of the solid pellet.

-

Attach a 0.22 µm PTFE syringe filter to the syringe.

-

Dispense exactly 0.5 mL of the filtered, saturated solution into a pre-weighed and labeled glass vial.

-

Causality: Filtration removes any microscopic, suspended solid particles, ensuring that only the dissolved solute is being measured.

-

-

Solvent Evaporation and Quantification:

-

Place the vials in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated and the weight is constant.

-

Allow the vials to cool to room temperature in a desiccator before weighing them on the analytical balance.

-

-

Calculation:

-

Calculate the mass of the dissolved solute by subtracting the initial vial weight from the final weight.

-

Determine the solubility using the following formula:

-

Solubility (mg/mL) = (Mass of Residue (mg)) / (Volume of Aliquot (mL))

-

-

Factors Influencing Solubility: A Conceptual Framework

The interplay between the solute, the solvent, and external conditions determines the final solubility. This relationship can be visualized as a decision-making workflow.

Caption: Workflow of factors governing the solubility of the target compound.

Conclusion

While published quantitative data for the solubility of this compound is scarce, a detailed analysis of its molecular structure allows for a strong, predictive assessment of its behavior. It is anticipated to exhibit high solubility in common polar aprotic and protic organic solvents and poor solubility in water. For researchers in process chemistry and drug development, the provided experimental protocol offers a reliable and systematic approach to obtaining the precise, quantitative data necessary for informed decision-making. Adherence to this methodology will ensure the generation of high-quality data, enabling streamlined process optimization, efficient purification strategies, and successful formulation development.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

-

Methyl benzoate. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

Sources

Introduction: The Significance of Fluorinated Building Blocks in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Availability and Procurement of Methyl 2-methoxy-5-(trifluoromethyl)benzoate

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of drug candidates. The trifluoromethyl group (-CF3), in particular, is of paramount importance due to its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] this compound represents a key building block that possesses this influential functional group, making it a valuable starting material for the synthesis of novel therapeutic agents. This guide provides an in-depth overview of the commercial availability and procurement of this specialized chemical, with practical insights for researchers and drug development professionals.

Commercial Availability: Navigating the Landscape of a Niche Reagent

While a direct, off-the-shelf product listing for this compound is not readily found among major chemical suppliers, this is not an uncommon scenario for highly specialized reagents. The procurement of such compounds often falls under the category of custom synthesis, where a researcher commissions a chemical manufacturing organization (CMO) or a specialized supplier to produce a specific molecule on demand.

Several companies have demonstrated capabilities in the synthesis and supply of complex, fluorinated aromatic compounds and other unique chemical entities for early-stage research and development. These include:

-

Sigma-Aldrich (AldrichCPR): This branch of Sigma-Aldrich focuses on providing a collection of unique chemicals to early discovery researchers. While they may not list the target compound as a stock item, their catalog of related and structurally complex molecules suggests a strong capability for custom synthesis projects.[2]

-

Dayang Chem (Hangzhou) Co., Ltd.: This high-tech enterprise specializes in the research, development, and production of chemical products, ranging from gram-scale for research to bulk quantities for industrial production. Their business model includes custom synthesis and contract manufacturing, making them a potential partner for obtaining this compound.[3]

-

BLDpharm: With a broad portfolio of organic building blocks, including various substituted benzoates, BLDpharm is another likely candidate for custom synthesis inquiries. Their online catalog features numerous fluorinated and methoxy-substituted aromatics.[4][5]

The Custom Synthesis Workflow: A Step-by-Step Guide

Engaging a supplier for the custom synthesis of this compound follows a structured process. The following workflow is a generalized representation of what a researcher can expect:

Caption: A typical workflow for the custom synthesis of a specialized chemical.

Key Experimental Protocols and Methodologies

While the exact synthetic route for this compound would be determined by the chosen supplier, a plausible approach could be adapted from established methods for related compounds. For instance, the synthesis of analogous sulfamoylbenzoates often starts from salicylic acid and involves a series of steps including etherification, sulfonyl chloride formation, amination, and esterification.[6] A similar multi-step synthesis would likely be required for the trifluoromethyl analog.

A researcher initiating a custom synthesis request should provide the following key information:

| Information to Provide in a Custom Synthesis Inquiry | Description |

| Compound Name | This compound |

| CAS Number | While not readily available, providing the structure is crucial. |

| Required Quantity | e.g., 5 g, 25 g, 100 g |

| Required Purity | Typically >95% or >98% as determined by HPLC or GC. |

| Required Analytical Data | e.g., 1H NMR, 13C NMR, HPLC or GC, Mass Spectrometry. |

| Intended Application | Briefly, to help the supplier understand the context (e.g., for R&D in medicinal chemistry). |

| Delivery Timeline | Any specific deadlines should be communicated upfront. |

Safety, Handling, and Storage

Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, general precautions for related substituted benzoates should be followed.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7] Wash hands and any exposed skin thoroughly after handling.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep away from incompatible materials such as strong oxidizing agents.[8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]

Conclusion

This compound is a valuable, albeit specialized, building block for researchers in drug discovery and development. Its procurement is a clear example of the need to engage with chemical suppliers capable of custom synthesis. By understanding the custom synthesis workflow, providing clear and detailed specifications, and adhering to appropriate safety protocols, researchers can successfully obtain this and other niche chemical reagents to advance their scientific endeavors.

References

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

- Suzhou Chenghe Pharmaceutical & Chemical Co Ltd. (2016). Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate. Google Patents.

- Eureka | Patsnap. (n.d.). Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate.

- (2019). Preparation method of 5-formyl-2-methoxy methyl benzoate. Google Patents.

- Sigma-Aldrich. (n.d.). Methyl 2-amino-5-(trifluoromethyl)benzoate.

- Loba Chemie. (2018). METHYL-2-METHOXY-5-SULFAMOYL BENZOATE MSDS.

- Xu, W. L., Guo, C. J., Li, T., & Liu, S. Q. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. IOP Conference Series: Materials Science and Engineering, 382, 022064.

- Yogi Enterprise. (n.d.). Methyl 2-Methoxy-5-Sulfamoylbenzoate.

- (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.

- Fisher Scientific. (2024). SAFETY DATA SHEET.

- Santa Cruz Biotechnology. (n.d.). 5-Chloro-4-trifluoromethyl-2-methoxy benzoic acid methyl ester.

- Thermo Fisher Scientific Chemicals, Inc. (2024). Methyl 2-methoxy-5-nitrobenzoate - SAFETY DATA SHEET.

- Echemi. (n.d.). 2-methoxy-5-(trifluoromethyl)benzoyl chloride.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Methyl benzoate.

- TCI Chemicals. (n.d.). SAFETY DATA SHEET - Methyl 4-(Trifluoromethyl)benzoate.

- BLDpharm. (n.d.). Methyl 5-fluoro-2-(2-methoxy-2-oxoethoxy)benzoate.

- BLD Pharm. (n.d.). Methyl 3-methyl-5-(trifluoromethoxy)benzoate.

- Sigma-Aldrich. (n.d.). Methyl 2-methoxy-5-(methylsulfonyl)benzoate.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methyl 2-amino-5-(trifluoromethyl)benzoate | Sigma-Aldrich [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. 1216994-21-6|Methyl 5-fluoro-2-(2-methoxy-2-oxoethoxy)benzoate|BLDpharm [bldpharm.com]

- 5. 1261650-22-9|Methyl 3-methyl-5-(trifluoromethoxy)benzoate|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

stability and storage conditions for Methyl 2-methoxy-5-(trifluoromethyl)benzoate

An In-depth Technical Guide to the Stability and Storage of Methyl 2-methoxy-5-(trifluoromethyl)benzoate

Authored by: A Senior Application Scientist

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] The presence of the trifluoromethyl group can significantly enhance the biological activity, metabolic stability, and lipophilicity of the final products.[2][3] Given its importance, a thorough understanding of its chemical stability and optimal storage conditions is paramount for researchers, scientists, and drug development professionals to ensure its quality, purity, and integrity throughout its lifecycle. This guide provides a comprehensive overview of the stability profile of this compound, potential degradation pathways, recommended storage conditions, and a protocol for conducting stability studies.

Chemical Properties and Inherent Stability

This compound is a solid, typically a white to pale reddish-yellow crystal or powder, at room temperature.[4] The trifluoromethyl group is one of the most stable electron-withdrawing groups in organic chemistry, contributing to the overall stability of the molecule.[5] Benzotrifluoride and its derivatives are generally considered to be chemically robust.[6]

| Property | Value/Description | Source |

| Molecular Formula | C10H9F3O3 | [7] |

| Molecular Weight | 234.17 g/mol | [7] |

| Appearance | White to pale reddish-yellow crystal/powder | [4] |

| Melting Point | 63°C | [4] |

Potential Degradation Pathways

While generally stable, this compound can be susceptible to degradation under certain conditions. The two primary degradation pathways of concern are hydrolysis of the methyl ester and photodefluorination of the trifluoromethyl group.

Hydrolysis of the Methyl Ester

The ester functional group is the most likely site of degradation under hydrolytic conditions. This reaction can be catalyzed by acid or base, or can occur slowly with water alone, especially at elevated temperatures.[8][9]

-

Acid-Catalyzed Hydrolysis: In the presence of a dilute acid and water, the ester can undergo reversible hydrolysis to yield 2-methoxy-5-(trifluoromethyl)benzoic acid and methanol.[9] To drive the reaction to completion, an excess of water is typically required.[9]

-

Base-Catalyzed Hydrolysis (Saponification): This is often a more rapid and irreversible process compared to acid hydrolysis.[9] Reaction with a base, such as sodium hydroxide, will produce the corresponding carboxylate salt (sodium 2-methoxy-5-(trifluoromethyl)benzoate) and methanol.[9]

The following diagram illustrates the hydrolysis pathways:

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 2abiotech.net [2abiotech.net]

- 8. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]

- 9. chemguide.co.uk [chemguide.co.uk]

potential biological activity of trifluoromethylated benzoates

An In-depth Technical Guide to the Potential Biological Activity of Trifluoromethylated Benzoates

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Fluorination in Benzoate Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl (CF3) group, in particular, has become a privileged moiety due to its unique combination of electronic and steric properties. Its introduction into a potential drug candidate can profoundly influence key pharmacokinetic and pharmacodynamic parameters. The CF3 group's high electronegativity and electron-withdrawing nature can alter a molecule's acidity, basicity, and dipole moment, thereby modulating its interaction with biological targets.[1][2] Furthermore, it is a well-established strategy to enhance metabolic stability by blocking sites susceptible to enzymatic degradation, which can increase a drug's half-life and lower the required therapeutic dose.[1][3] The lipophilicity of the CF3 group can also improve a compound's ability to cross cellular membranes, a critical factor for reaching intracellular targets.[1][3]

When this powerful functional group is appended to a benzoate core—a common and versatile scaffold in pharmaceuticals—it creates a class of compounds with significant therapeutic potential. Benzoate derivatives themselves have a history of biological activity, including applications in treating nervous system disorders.[4] This guide provides a technical overview for researchers and drug development professionals on the synthesis, biological evaluation, and structure-activity relationships of trifluoromethylated benzoates, offering insights into their potential as next-generation therapeutic agents.

Synthesis of Trifluoromethylated Benzoates: A Foundational Overview

The accessibility of trifluoromethylated benzoates is crucial for their exploration in drug discovery programs. These compounds are typically synthesized through straightforward and scalable chemical reactions, primarily involving the esterification of the corresponding trifluoromethylated benzoic acid.[5] Intermediates such as Methyl 4-bromo-2-(trifluoromethyl)benzoate serve as versatile building blocks, allowing for further molecular diversification through cross-coupling reactions like Suzuki or Heck couplings.[5] This versatility is fundamental for creating diverse chemical libraries for high-throughput screening.[5]

A general synthetic approach involves a three-step process: side-chain chlorination of a methylbenzoyl chloride, followed by fluorination and subsequent esterification.[6] This method is advantageous due to its use of readily available and inexpensive raw materials, high reaction yield, and operational simplicity.[6]

Caption: Generalized workflow for the synthesis of Methyl 3-(trifluoromethyl)benzoate.

Experimental Protocol: Synthesis of Methyl 3-(trifluoromethyl)benzoate

This protocol is adapted from methodologies described in patent literature, providing a robust method for laboratory-scale synthesis.[6]

-

Side-Chain Chlorination:

-

Charge a suitable reactor (preferably a tower reactor with an external light source) with m-methylbenzoyl chloride.

-

Heat the reactor to 120-135°C.

-

Introduce chlorine gas under illumination. The reaction can be conducted in a solvent such as p-chlorobenzotrifluoride to improve control.

-

Monitor the reaction progress by gas chromatography (GC) until the desired conversion to a trichloromethyl benzoyl chloride is achieved.

-

The intermediate product can typically be used in the next step without purification.

-

-

Fluorination:

-

Transfer the trichloromethyl benzoyl chloride intermediate to a pressure-resistant reactor.

-

Add anhydrous hydrofluoric acid (HF) in a molar ratio of 3:1 to 20:1 (HF:intermediate).

-

Heat the reaction to 60-150°C under a pressure of 1.0-4.0 MPa.

-

Maintain the reaction for 1-20 hours until m-trifluoromethyl benzoyl fluoride is formed.

-

-

Esterification:

-

Carefully transfer the m-trifluoromethyl benzoyl fluoride to a new reactor.

-

Add methanol to the reactor. The reaction proceeds to form methyl 3-(trifluoromethyl)benzoate.

-

After the reaction is complete, neutralize any remaining acid with a light base such as light calcium carbonate.

-

The final product can be purified by distillation or chromatography.

-

Biological Activities and Mechanisms of Action

The incorporation of the trifluoromethyl group can confer a wide range of biological activities upon the benzoate scaffold. These compounds have shown promise as enzyme inhibitors, receptor antagonists, and modulators of key signaling pathways involved in various diseases.

Anti-inflammatory and Analgesic Potential

A significant area of investigation is the development of trifluoromethylated compounds as inhibitors of enzymes involved in inflammatory and pain pathways, such as soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH).[7] Dual inhibition of these enzymes is a promising strategy for alleviating pain without the side effects associated with opioids.[7] Benzoate derivatives have also been explored for their pain-relieving mechanisms.[4] The trifluoromethyl group can enhance the binding affinity of these inhibitors to their target enzymes, leading to increased potency.

Furthermore, benzoate derivatives can exert anti-inflammatory effects by modulating the NF-κB signaling pathway.[4] NF-κB is a critical transcription factor that regulates the expression of pro-inflammatory cytokines. Inhibition of its activation can dampen the inflammatory response.

Caption: Potential inhibition of the NF-κB pathway by trifluoromethylated benzoates.

Anticancer Activity

Several studies have evaluated benzoxazole and other heterocyclic derivatives containing benzoate-like structures for their anti-proliferative effects against cancer cell lines such as A549 (lung carcinoma) and MCF-7 (breast cancer).[8] The mechanism often involves the inhibition of key targets like kinase enzymes (e.g., KDR) that are crucial for tumor growth and angiogenesis. The trifluoromethyl group can contribute to stronger interactions within the enzyme's binding pocket, enhancing inhibitory activity.

Neurological Applications

Sodium benzoate itself is used in therapies for disorders related to the nervous system, including neurodegenerative diseases.[4] It has been shown to have neuroprotective effects, potentially through the inhibition of D-amino acid oxidase (D-AAO) and by reducing oxidative stress and gliosis.[4] Trifluoromethylated analogs could offer modified potency, selectivity, and pharmacokinetic profiles, making them interesting candidates for further investigation in conditions like Alzheimer's disease, Parkinson's disease, or schizophrenia.[4]

Structure-Activity Relationship (SAR) Studies

Understanding the Structure-Activity Relationship (SAR) is fundamental to optimizing a lead compound. For trifluoromethylated benzoates, SAR studies aim to correlate changes in the molecule's structure—such as the number and position of CF3 groups—with its biological activity.[9]

For instance, studies on dual sEH/FAAH inhibitors have shown that the placement of trifluoromethyl groups on the aromatic rings is well tolerated by the target enzymes, particularly at the ortho and para positions.[7] However, this modification does not always lead to an expected improvement in metabolic stability, highlighting the complex interplay of factors in drug design.[7] The electron-withdrawing nature of the CF3 group can significantly influence the reactivity and binding mode of the entire molecule.[10]

Caption: Conceptual workflow for a Structure-Activity Relationship (SAR) study.

Data Presentation: Hypothetical SAR Data

The following table illustrates a hypothetical SAR for a series of trifluoromethylated benzoates targeting a generic kinase enzyme.

| Compound ID | CF3 Position | IC50 (µM) | Lipophilicity (LogP) | Notes |

| BZ-1 | None | 50.2 | 2.1 | Parent compound |

| BZ-2 | 2- (ortho) | 5.8 | 2.9 | Potent activity, possible steric hindrance |

| BZ-3 | 3- (meta) | 15.1 | 2.9 | Moderate activity |

| BZ-4 | 4- (para) | 2.5 | 2.9 | Most potent, optimal binding interaction |

| BZ-5 | 3,5-bis | 22.4 | 3.7 | Increased lipophilicity, but reduced potency |

Key Experimental Protocols

Trustworthy and reproducible data are the bedrock of drug discovery. The following are detailed protocols for key assays used to evaluate the biological activity of trifluoromethylated benzoates.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol assesses the effect of a compound on the metabolic activity and viability of cancer cells.

-

Cell Seeding:

-

Culture human cancer cells (e.g., A549 or MCF-7) in appropriate media (e.g., DMEM with 10% FBS).

-

Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate.

-

Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the trifluoromethylated benzoate in DMSO.

-

Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is <0.5%.

-

Remove the old media from the cells and add 100 µL of the media containing the test compound. Include vehicle control (DMSO) and untreated control wells.

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the media from each well.

-

Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

-

Caption: A step-by-step workflow for the MTT cytotoxicity assay.

Challenges and Future Perspectives

While trifluoromethylated benzoates hold considerable promise, researchers must be aware of potential challenges. One key consideration is their metabolic fate. Studies have shown that some trifluoromethylated aromatic compounds can be biodegraded by microorganisms, but this process may halt after aromatic ring fission, leading to the accumulation of biochemically resistant intermediates like trifluoromethyl muconate semialdehyde.[11][12] While this is more of an environmental consideration, it underscores the importance of conducting thorough metabolic stability and metabolite identification studies during drug development.

The future of research in this area is bright. There are vast opportunities to:

-

Explore New Targets: Screen libraries of trifluoromethylated benzoates against a wider range of biological targets, including GPCRs, ion channels, and emerging cancer targets.

-

Develop Novel Syntheses: Design more efficient and environmentally friendly synthetic routes, perhaps utilizing C-H activation or flow chemistry.[13][14][15]

-

Enhance Drug Delivery: Formulate promising compounds into novel drug delivery systems to improve their solubility, bioavailability, and targeting.

References

- The Role of Methyl 4-bromo-2-(trifluoromethyl)benzoate in Modern Drug Discovery. (2026). NINGBO INNO PHARMCHEM CO., LTD.

- The Strategic Importance of 2-(Trifluoromethyl)benzoic Acid in Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.

- CN102351704A - Method for synthesizing methyl 3-(trifluoromethyl)benzoate.

- Trifluoromethyl Benzoate (TFBz): A Versatile Trifluoromethoxylation Reagent.

- The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid. ChemicalBook.

- Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Journal of the American Chemical Society.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Straightforward Synthesis of Bis[(trifluoromethyl)

- Trifluoromethyl Benzoate: A Versatile Trifluoromethoxyl

- Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. PubMed.

- Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical tre

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review.

- Structure activity relationship of the synthesized compounds.

- Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro.

- Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical tre

- Structure Activity Rel

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. CN102351704A - Method for synthesizing methyl 3-(trifluoromethyl)benzoate - Google Patents [patents.google.com]

- 7. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. sioc.cas.cn [sioc.cas.cn]

- 15. Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Chemist's Guide to Trifluoromethyl-Substituted Aromatics: A Technical Review

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties and high metabolic stability can dramatically enhance the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. This technical guide provides an in-depth review of the principal synthetic methodologies for introducing the CF₃ group onto aromatic scaffolds. Tailored for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple enumeration of reactions to offer a critical analysis of the underlying mechanisms, practical considerations, and the causal factors that should guide the choice of synthetic strategy. We will explore transition metal-catalyzed cross-coupling reactions, the burgeoning field of radical trifluoromethylation, and the application of classical electrophilic and nucleophilic trifluoromethylating agents, providing detailed protocols and comparative data to inform laboratory practice.

The Strategic Imperative for Trifluoromethylation in Drug Discovery

The trifluoromethyl group is often considered a "super-functional group" in drug design. Its potent electron-withdrawing nature, high lipophilicity, and the exceptional strength of the C-F bond bestow a range of desirable properties upon a parent molecule.[1] One of the most significant advantages is the enhancement of metabolic stability. The C-F bond is highly resistant to cleavage by metabolic enzymes, such as cytochrome P450s, which can increase the in vivo half-life of a drug candidate.[1] Furthermore, the substitution of a methyl group with a trifluoromethyl group can block sites of metabolic oxidation.

From a pharmacodynamic perspective, the CF₃ group can increase binding affinity to target proteins through favorable interactions within the binding pocket. Its steric bulk and ability to participate in dipole-dipole and other non-covalent interactions can lead to a more favorable binding profile. The introduction of a CF₃ group also modulates the lipophilicity and pKa of a molecule, which can improve its permeability across biological membranes and its overall absorption, distribution, metabolism, and excretion (ADME) properties.

Transition Metal-Catalyzed Trifluoromethylation: A Workhorse in Aromatic Functionalization

Transition metal catalysis, particularly with copper and palladium, represents a robust and versatile approach for the formation of Ar-CF₃ bonds. These methods typically involve the cross-coupling of an aryl halide or its equivalent with a trifluoromethyl source.

Copper-Catalyzed Trifluoromethylation: From Stoichiometric to Catalytic Processes

Copper-mediated trifluoromethylation has a long history, with early examples relying on stoichiometric amounts of copper reagents. However, significant advancements have led to the development of efficient catalytic systems.

Mechanism and Key Principles: The generally accepted mechanism for the copper-catalyzed trifluoromethylation of aryl halides involves the generation of a CuCF₃ species. This key intermediate can then undergo oxidative addition with the aryl halide to form a Cu(III) intermediate, which subsequently undergoes reductive elimination to yield the desired trifluoromethylated arene and regenerate the Cu(I) catalyst.[2]

Figure 1: Generalized catalytic cycle for copper-catalyzed trifluoromethylation.

Experimental Protocol: Copper-Catalyzed Trifluoromethylation of an Aryl Iodide [3]

This protocol describes a typical procedure for the copper-catalyzed trifluoromethylation of an aryl iodide using an in-situ generated trifluoromethylzinc reagent.

-

Materials:

-

Zinc powder (activated)

-

Trifluoromethyl iodide (CF₃I)

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline

-

Aryl iodide

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Argon atmosphere

-

-

Procedure:

-

To a suspension of zinc powder (2.0 mmol) in anhydrous DMF (5 mL) under an argon atmosphere, add trifluoromethyl iodide (approx. 5.0 mmol) at room temperature.

-

Stir the mixture vigorously for 2 hours at room temperature to generate the trifluoromethylzinc reagent in situ.

-

To the reaction mixture, add CuI (0.02 mmol, 2 mol%), 1,10-phenanthroline (0.02 mmol, 2 mol%), and the aryl iodide (1.0 mmol).

-

Heat the reaction mixture to 50 °C and stir for 24 hours.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-